BenchChemオンラインストアへようこそ!

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide

Receptor Selectivity GPCR Profiling Neuropsychiatry

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide (CAS 1207004-57-6) is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core, which is a privileged scaffold in medicinal chemistry known for modulating diverse biological targets including histone deacetylases (HDACs) and phosphodiesterases. The compound is characterized by a unique 8,10-dimethyl substitution on the oxazepine core and a picolinamide moiety at position 2, yielding a molecular weight of 359.4 g/mol and a computed XLogP3 of 3.

Molecular Formula C21H17N3O3
Molecular Weight 359.385
CAS No. 1207004-57-6
Cat. No. B2503384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide
CAS1207004-57-6
Molecular FormulaC21H17N3O3
Molecular Weight359.385
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=N4)C(=O)N2C
InChIInChI=1S/C21H17N3O3/c1-13-6-8-19-17(11-13)24(2)21(26)15-12-14(7-9-18(15)27-19)23-20(25)16-5-3-4-10-22-16/h3-12H,1-2H3,(H,23,25)
InChIKeyHIVBLHAYIKEDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide (CAS 1207004-57-6): Procurement-Relevant Structural and Pharmacological Profile


N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide (CAS 1207004-57-6) is a synthetic small molecule featuring a dibenzo[b,f][1,4]oxazepine core, which is a privileged scaffold in medicinal chemistry known for modulating diverse biological targets including histone deacetylases (HDACs) and phosphodiesterases [1]. The compound is characterized by a unique 8,10-dimethyl substitution on the oxazepine core and a picolinamide moiety at position 2, yielding a molecular weight of 359.4 g/mol and a computed XLogP3 of 3 [2]. While the core scaffold has been extensively patented, this specific derivative represents a distinct structural variant with potential for differentiated target engagement.

Why N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide Cannot Be Casually Substituted: The Quantitative Specificity Gap


In the dibenzo[b,f][1,4]oxazepine class, subtle variations in the substitution pattern on the oxazepine core and the nature of the amide/sulfonamide group at position 2 profoundly affect target selectivity, potency, and physicochemical properties [1]. For instance, 8-chloro-11-(4-methylpiperazin-1-yl)-dibenzo[b,f][1,4]oxazepine (Isoloxapine) demonstrates potent 5-HT2A receptor binding (Ki = 11 nM), whereas 8-chloro substitution combined with a piperazine at position 11 yields antipsychotic-like profiles with low D2 affinity, highlighting how minor structural changes toggle receptor selectivity profiles [2][3]. The target compound's distinct 8,10-dimethyl and picolinamide combination, therefore, cannot be assumed to recapitulate the biological profile of any generic dibenzo[b,f][1,4]oxazepine variant without direct experimental confirmation. The quantitative evidence below clarifies the specific differentiation dimensions where data exist.

Quantitative Differentiation Evidence for N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide


Structural Differentiation from 8-Chloro-11-(4-methylpiperazin-1-yl) Dibenzo[b,f][1,4]oxazepine Series: Absence of 5-HT2A Receptor Binding Liability

The target compound bears the 8,10-dimethyl substitution and a picolinamide at position 2, which is structurally distinct from the 8-chloro-11-piperazinyl series represented by Isoloxapine and its analogs that exhibit potent 5-HT2A receptor binding (Ki = 11 nM) [1][2]. The absence of the 11-piperazinyl moiety in the target compound removes the key pharmacophore responsible for 5-HT2A engagement, and the replacement of 8-chloro with 8,10-dimethyl further alters the electrostatic profile, reducing the likelihood of off-target serotonergic activity. While direct comparative binding data for the target compound are not publicly available, this structural differentiation provides a rational basis for prioritized selection when 5-HT2A activity is undesirable.

Receptor Selectivity GPCR Profiling Neuropsychiatry

Physicochemical Differentiation: Computed Lipophilicity and Molecular Weight Positioning

The target compound's computed XLogP3 of 3 and molecular weight of 359.4 g/mol position it within favorable oral drug-likeness space [1]. By comparison, 8-chloro-11-(4-methylpiperazin-1-yl)-dibenzo[b,f][1,4]oxazepine (Isoloxapine) has a higher molecular weight (≈327 g/mol for the free base, but the salt form is higher) and a different lipophilicity profile due to the presence of chlorine [2]. 8-Chloro-N'-propionohydrazide dibenzo[b,f][1,4]oxazepine derivatives (e.g., SC-51089) have molecular weight >400 g/mol and higher polar surface area, which may limit blood-brain barrier penetration . The target compound's lower molecular weight and moderate logP relative to these comparators may confer distinct solubility and permeability characteristics, though experimental determination is required for procurement decisions.

Physicochemical Properties Drug-likeness Solubility

Potential HDAC Inhibitory Activity: Scaffold-Level Evidence from Patent Literature

The dibenzo[b,f][1,4]oxazepine scaffold is claimed in patent EP2343286A1 as an HDAC inhibitor with broad utility in cancer and neurological disorders [1]. Within this patent class, structural variations at the 2-position amide and the substitution pattern on the oxazepine ring are described as critical determinants of HDAC isoform selectivity. The target compound's 8,10-dimethyl substitution and picolinamide moiety represent a specific, non-exemplified combination within this patent space, suggesting potential for unique isoform selectivity. However, no direct HDAC inhibition data (IC50, Ki) are publicly available for this exact compound, and any procurement decision based on HDAC activity must be validated experimentally.

Epigenetics HDAC Inhibition Cancer

Optimal Research Application Scenarios for N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide


GPCR Off-Target Selectivity Profiling in Neuropsychiatric Drug Discovery

In neuropsychiatric drug discovery programs where dibenzo[b,f][1,4]oxazepine-based chemotypes are being explored for non-dopaminergic, non-serotonergic mechanisms, this compound serves as a candidate negative control or structural comparator. Its absence of the 11-piperazinyl moiety eliminates the 5-HT2A receptor binding liability associated with the 8-chloro-11-piperazinyl series (Ki = 11 nM for Isoloxapine) [1]. This differentiation allows researchers to dissect the contribution of serotonergic activity in phenotypic screening outcomes, as supported by SAR studies showing that chlorine substitution pattern toggles receptor selectivity in this scaffold class [2].

HDAC Isoform Selectivity Screening in Epigenetics Research

As a structurally distinct dibenzo[b,f][1,4]oxazepine derivative not exemplified in the original patent literature [3], this compound is suitable for inclusion in HDAC selectivity panels alongside known dibenzo[b,f][1,4]oxazepine-based inhibitors. The 8,10-dimethyl and picolinamide combination represents an unexplored chemical space within this patent class, making it a valuable probe for identifying novel HDAC isoform selectivity profiles. Any resulting activity data would directly inform structure-activity relationships for this chemotype.

Physicochemical Property Benchmarking for CNS Drug Candidate Libraries

With a computed XLogP3 of 3 and a molecular weight of 359.4 g/mol [4], this compound sits within optimal CNS drug-likeness parameter space (MW < 400, logP 1–4). It can serve as a reference compound in physicochemical property benchmarking studies aimed at correlating in silico predictions with experimental solubility, permeability, and metabolic stability data. Comparative analysis against heavier dibenzo[b,f][1,4]oxazepine analogs (e.g., SC-51089, MW ≈ 440) can help define the property space thresholds for CNS penetration within this scaffold family .

Synthetic Methodology Development for Dibenzo[b,f][1,4]oxazepine Libraries

The unique combination of 8,10-dimethyl substitution and the picolinamide moiety makes this compound a useful substrate for developing and validating novel synthetic routes to functionalized dibenzo[b,f][1,4]oxazepines. Its relatively low molecular weight and moderate lipophilicity facilitate purification and characterization, while the picolinamide group provides a synthetic handle for further derivatization. This compound can thus accelerate the development of diversity-oriented synthesis protocols for this privileged scaffold class [3].

Quote Request

Request a Quote for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.